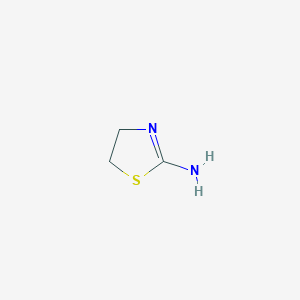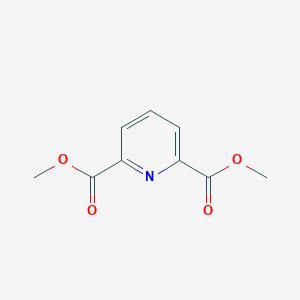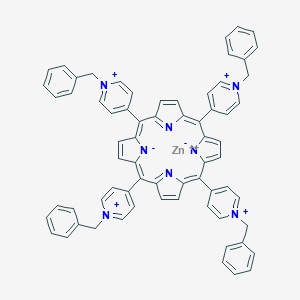
Zinc tetrabenzylpyridoporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc tetrabenzylpyridoporphyrin (ZnTBPyP) is a metalloporphyrin compound that has gained significant attention in the field of biochemistry and biomedical research. This compound is a synthetic analog of heme, which is an essential component of many proteins in the human body. ZnTBPyP has been studied extensively for its potential therapeutic applications due to its unique properties and mechanisms of action.
Wirkmechanismus
The mechanism of action of Zinc tetrabenzylpyridoporphyrin involves its ability to bind to DNA and other cellular components, leading to the induction of oxidative stress and subsequent cell death. Zinc tetrabenzylpyridoporphyrin also has the ability to inhibit the activity of certain enzymes involved in cancer cell survival, making it an attractive candidate for cancer therapy.
Biochemical and Physiological Effects:
Zinc tetrabenzylpyridoporphyrin has been shown to have a number of biochemical and physiological effects, including the ability to scavenge free radicals and inhibit the formation of reactive oxygen species. Additionally, Zinc tetrabenzylpyridoporphyrin has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Zinc tetrabenzylpyridoporphyrin is its high stability and low toxicity, making it an attractive candidate for use in lab experiments. However, its low solubility in water can limit its effectiveness in certain applications, and its high cost can also be a limiting factor in some cases.
Zukünftige Richtungen
There are many potential future directions for research on Zinc tetrabenzylpyridoporphyrin, including its use in combination with other anticancer agents to increase their effectiveness. Additionally, further research is needed to explore the potential applications of Zinc tetrabenzylpyridoporphyrin in other areas of medicine, such as the treatment of neurodegenerative diseases. Overall, the unique properties and mechanisms of action of Zinc tetrabenzylpyridoporphyrin make it a promising candidate for further research and development in the field of biomedical science.
Synthesemethoden
Zinc tetrabenzylpyridoporphyrin can be synthesized through a multistep process involving the reaction of pyridine with benzaldehyde and subsequent reaction with pyrrole in the presence of zinc acetate. The resulting product is then purified through column chromatography to obtain pure Zinc tetrabenzylpyridoporphyrin.
Wissenschaftliche Forschungsanwendungen
Zinc tetrabenzylpyridoporphyrin has been extensively studied for its potential therapeutic applications in various fields of research. One of the primary areas of interest is in the treatment of cancer. Zinc tetrabenzylpyridoporphyrin has been shown to have significant anticancer properties, including the ability to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
CAS-Nummer |
146190-75-2 |
|---|---|
Produktname |
Zinc tetrabenzylpyridoporphyrin |
Molekularformel |
C68H52N8Zn+4 |
Molekulargewicht |
1046.6 g/mol |
IUPAC-Name |
zinc;5,10,15,20-tetrakis(1-benzylpyridin-1-ium-4-yl)porphyrin-22,24-diide |
InChI |
InChI=1S/C68H52N8.Zn/c1-5-13-49(14-6-1)45-73-37-29-53(30-38-73)65-57-21-23-59(69-57)66(54-31-39-74(40-32-54)46-50-15-7-2-8-16-50)61-25-27-63(71-61)68(56-35-43-76(44-36-56)48-52-19-11-4-12-20-52)64-28-26-62(72-64)67(60-24-22-58(65)70-60)55-33-41-75(42-34-55)47-51-17-9-3-10-18-51;/h1-44H,45-48H2;/q2*+2 |
InChI-Schlüssel |
AVWKQAFXQBZFHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)[N-]4.[Zn+2] |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)[N-]4.[Zn+2] |
Synonyme |
zinc tetrabenzylpyridoporphyrin ZnTBzPyP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




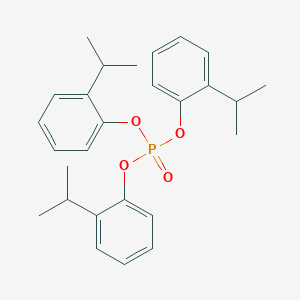
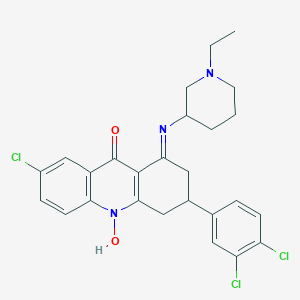
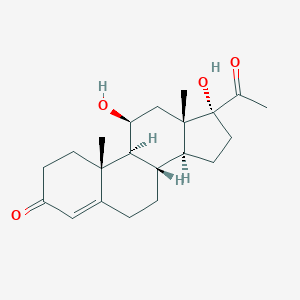
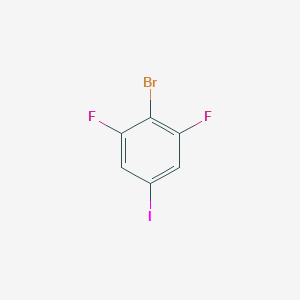

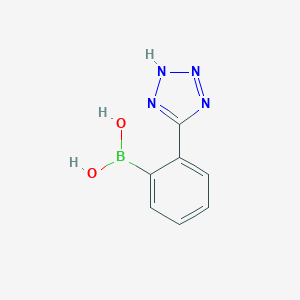
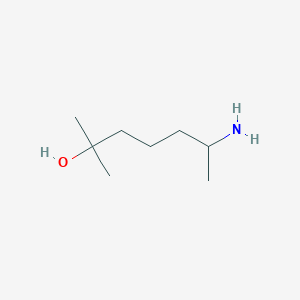
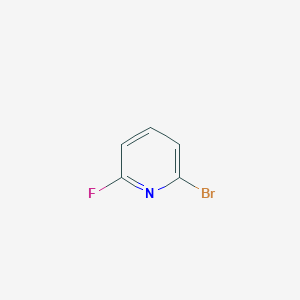
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)
